Cas no 2227683-85-2 ((1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol)
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1771323
- (1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol
- 2227683-85-2
-
- Inchi: 1S/C7H11NO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3,7,9H,4,8H2,1H3/t7-/m0/s1
- InChI Key: WRQZTDHRSLNTHC-ZETCQYMHSA-N
- SMILES: O1C=CC(=C1C)[C@H](CN)O
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 59.4Ų
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771323-1g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 1g |
$1887.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-5g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 5g |
$5470.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-10g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 10g |
$8110.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-0.05g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 0.05g |
$1584.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-0.1g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 0.1g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-0.25g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 0.25g |
$1735.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-0.5g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 0.5g |
$1811.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-1.0g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 1g |
$1887.0 | 2023-06-03 | ||
| Enamine | EN300-1771323-2.5g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 2.5g |
$3696.0 | 2023-09-20 | ||
| Enamine | EN300-1771323-5.0g |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol |
2227683-85-2 | 5g |
$5470.0 | 2023-06-03 |
(1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on (1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol
Research Brief on (1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol (CAS: 2227683-85-2) in Chemical Biology and Pharmaceutical Applications
The compound (1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol (CAS: 2227683-85-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the enantioselective synthesis of (1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol, which serves as a key intermediate in the development of chiral drugs. The furan ring and amino alcohol moiety in its structure make it a versatile scaffold for designing inhibitors targeting enzymes such as kinases and proteases. Computational modeling and X-ray crystallography have been employed to elucidate its binding modes, revealing high affinity for specific protein pockets.
In vitro and in vivo evaluations demonstrate that derivatives of this compound exhibit promising activity against inflammatory pathways and microbial infections. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a lead compound for treating resistant bacterial strains, with MIC values in the low micromolar range. Additionally, its low cytotoxicity profile in mammalian cells enhances its potential for further optimization.
Ongoing research explores its application in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Collaborative efforts between academia and industry aim to scale up its synthesis using green chemistry approaches, addressing challenges like racemization during production. Patent filings in Q2 2024 suggest imminent clinical translation for oncology indications.
In conclusion, (1R)-2-amino-1-(2-methylfuran-3-yl)ethan-1-ol represents a multifaceted tool in medicinal chemistry, with its progress reflecting broader trends in targeted drug design. Future work should prioritize structure-activity relationship studies and formulation development to unlock its full therapeutic potential.
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